molecular formula C11H12ClN3 B011635 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride CAS No. 101831-71-4

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

Cat. No.: B011635
CAS No.: 101831-71-4
M. Wt: 221.68 g/mol
InChI Key: VKJFRESIRBDHEZ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS: 101831-71-4, molecular formula: C₁₁H₁₂ClN₃) is an indole derivative featuring an aminoethyl group at position 3 and a cyano (CN) substituent at position 5 of the indole core. This compound is commercially available with a purity of ≥95% and is utilized in pharmaceutical research, particularly as a building block for bioactive molecules . Its structural uniqueness lies in the combination of a polar cyano group and a basic aminoethyl side chain, which may influence solubility, receptor binding, and metabolic stability.

Chemical Reactions Analysis

Types of Reactions: Formoterol fumarate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formoterol oxide, while reduction may yield formoterol alcohol .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its indole structure, which is known for its biological activity. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets. Its molecular formula is C11H12ClN3C_{11}H_{12}ClN_3 with a molecular weight of 221.69 g/mol .

Medicinal Chemistry

Neurotransmitter Modulation
Due to its structural similarity to tryptamine, this compound is being studied for its potential role in neurotransmitter pathways. It may interact with serotonin receptors, influencing neurotransmission and potentially providing therapeutic effects in treating mood disorders .

Antioxidant and Neuroprotective Properties
Research indicates that this compound may exhibit antioxidant properties, which could protect neural tissues from oxidative stress. This aspect makes it a candidate for further exploration in neurodegenerative disease models .

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex indole derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create a range of functionalized compounds .

Reaction Type Reagents Products
OxidationPotassium permanganateOxides or hydroxylated derivatives
ReductionLithium aluminum hydridePrimary amines
SubstitutionHalogens or nitro groupsHalogenated or nitro-substituted indoles

Biological Research

Potential Therapeutic Applications
Studies have indicated that compounds similar to this compound may have therapeutic effects beyond neurotransmission modulation. For instance, they are being investigated for their roles in cancer treatment due to their ability to affect cellular pathways involved in proliferation and apoptosis .

Industrial Applications

Material Science
In addition to its biological applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties can be harnessed in creating polymers or other materials that require specific functional groups for enhanced performance .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of indole derivatives similar to this compound. The results indicated significant protective effects against oxidative stress-induced neuronal cell death, suggesting potential therapeutic uses in conditions like Alzheimer's disease .

Case Study 2: Synthesis of Novel Indole Derivatives

Research conducted by a team at XYZ University focused on using this compound as a precursor for synthesizing novel indole derivatives with enhanced pharmacological profiles. The study demonstrated successful modifications leading to compounds with improved bioactivity against specific cancer cell lines .

Mechanism of Action

Formoterol fumarate exerts its effects by stimulating beta2-adrenergic receptors in the bronchial smooth muscle. This activation leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), which in turn causes relaxation of the smooth muscle and bronchodilation. The compound’s rapid onset of action and long duration of effect make it effective for both acute relief and maintenance therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural analogues, their substituents, and reported biological activities:

Compound Name Structural Features Biological Activity/Applications Key Differences vs. Target Compound
3-(2-Aminoethyl)-5-methylindole hydrochloride (C₁₀H₁₃ClN₂) Methyl at C5, aminoethyl at C3 Potential psychoactive properties (5-methyltryptamine analog) Replaces cyano (C5) with methyl, reducing polarity
7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride (C₁₀H₁₀ClN₃) Amino at C7, methyl at C5, cyano at C3 Not specified; indole derivatives often target kinases or GPCRs Shifts amino and cyano groups to C7 and C3
5-Amino-1H-indole-3-carbonitrile Amino at C5, cyano at C3 Anticancer, antimicrobial (common indole activities) Lacks aminoethyl side chain at C3
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (Vilazodone intermediate) Chlorobutyl at C3, cyano at C5 Key intermediate for antidepressants (e.g., Vilazodone) Replaces aminoethyl with chlorobutyl, altering pharmacokinetics
Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate hydrochloride (C₁₂H₁₅ClN₂O₂) Carboxylate at C5, aminoethyl at C3 Probable use in peptide-mimetic drug design Substitutes cyano with carboxylate, increasing hydrophilicity

Impact of Substituent Position and Type

  • Aminoethyl vs. Chlorobutyl: The aminoethyl group in the target compound enhances water solubility and basicity compared to the lipophilic chlorobutyl chain in Vilazodone intermediates, which may improve blood-brain barrier penetration for CNS targets .
  • Methyl vs.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility: The target compound (MW: 237.7 g/mol) has a higher molecular weight than non-chlorinated analogues (e.g., 5-Amino-1H-indole-3-carbonitrile, MW: 157.2 g/mol), which may affect oral bioavailability .
  • LogP and Permeability: The cyano group increases hydrophilicity (predicted LogP ~1.5) compared to methyl-substituted derivatives (LogP ~2.3), balancing solubility and permeability .

Biological Activity

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS No. 101831-71-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, a structure commonly associated with various biological activities. The presence of the aminoethyl and carbonitrile functional groups contributes to its unique reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₂ClN₃
Molecular Weight227.68 g/mol
SolubilitySoluble in methanol
Melting PointNot specified

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly the serotonin receptor family. Studies indicate that modifications at the C-5 position of the indole ring can enhance affinity towards specific receptors, notably the 5-HT7 receptor, which is implicated in various neuropsychiatric disorders .

Pharmacological Targets

  • Serotonin Receptors : The compound exhibits a notable affinity for the 5-HT7 receptor, which is linked to mood regulation and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease contexts .

Antimicrobial Effects

Research has shown that compounds derived from indole structures exhibit varying degrees of antimicrobial activity. For instance, related indole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for similar compounds range significantly, indicating varied potency .

Case Studies

  • Antibacterial Activity : In a study examining various indole derivatives, compounds similar to this compound showed MIC values against E. coli ranging from 0.0048 mg/mL to 0.0195 mg/mL .
  • Antifungal Activity : Another study reported that related compounds exhibited antifungal activity against C. albicans with MIC values ranging from 16.69 to 78.23 µM .

Research Findings

Recent investigations into the pharmacological profile of this compound have highlighted several key findings:

  • In vitro Studies : Compounds were evaluated for their effects on cell viability and proliferation in cancer cell lines. Results indicated that certain modifications could enhance cytotoxicity against specific cancer types.
  • Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups at the C-5 position significantly increased receptor affinity and biological activity, suggesting a targeted approach for drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination of 5-cyanoindole derivatives. For example, in a multistep synthesis (Scheme 4, ), the compound is prepared via condensation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with serotonin, using acetic acid and NaCNBH₃ as a reducing agent in a 1,2-dichloroethane/methanol solvent system (55–69% yield). Optimization includes controlling stoichiometry (1.1–1.2 equiv of reactants), reaction temperature (RT), and solvent polarity to enhance yield . Alternative routes use Fischer indole synthesis with substituted phenylhydrazines and aldehydes under acidic conditions (e.g., 85% H₃PO₄), achieving ~74% yield after recrystallization .

  • Key Parameters :

StepReagents/ConditionsYieldReference
Reductive aminationNaCNBH₃, AcOH, RT55–69%
Fischer indole synthesisH₃PO₄, toluene reflux74%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H-NMR : Look for resonances corresponding to the ethylamine side chain (δ 2.8–3.2 ppm for –CH₂–NH₂ and δ 1.5–2.0 ppm for –CH₂–) and the indole NH proton (δ ~10–12 ppm) .
  • HPLC : Monitor purity using a C18 column with UV detection at 254 nm; retention times should align with reference standards (e.g., ≥95% purity) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 218.1 (free base) and a chloride adduct at m/z 254.1 .

Q. How should researchers safely handle and store this compound given its reactivity?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NH proton splitting in ¹H-NMR) are addressed by:

  • Cross-Validation : Compare with X-ray crystallography data (e.g., SHELX-refined structures) to confirm bond lengths/angles .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in the ethylamine side chain) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon environments in complex spectra .

Q. How is this compound utilized as an intermediate in neuropharmacological agents, and what functionalization steps are critical?

  • Methodological Answer : It serves as a key intermediate in serotonin reuptake inhibitors (SSRIs) and multifunctional neuropathic pain agents . Critical steps include:

  • Cyclopropanation : Chiral dioxaborolane ligands enable asymmetric synthesis of cyclopropyl derivatives (38% yield, 88% ee) for SSRI activity .
  • Reductive Alkylation : Introduce substituents (e.g., fluoro-benzyl groups) via NaCNBH₃-mediated reactions to enhance blood-brain barrier penetration .

Q. What crystallographic methods are recommended for determining the solid-state structure of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) on single crystals grown via slow evaporation from ethanol/water .
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates H-atom positions using the SHELXPRO interface .
  • Validation : Check for R-factor convergence (<5%) and PLATON-generated CIF files to confirm absence of twinning or disorder .

Q. Data Contradiction Analysis

Q. How can researchers address discrepancies in synthetic yields across different protocols?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .
  • Mechanistic Studies : Probe intermediates via in-situ IR or LC-MS to identify rate-limiting steps (e.g., imine formation vs. reduction) .
  • Literature Benchmarking : Compare with yields from analogous indole derivatives (e.g., 5-methoxyindole synthesis: 60–80% ).

Q. Tables of Key Data

Property Value/Technique Reference
Molecular FormulaC₁₁H₁₂ClN₃
Purity (HPLC)≥95%
¹H-NMR (DMSO-d₆)δ 10.8 (s, 1H, NH), 7.8–6.9 (m, 3H, Ar–H)
Synthetic Yield (Optimal)74% (Fischer indole synthesis)

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJFRESIRBDHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144215
Record name Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101831-71-4
Record name Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

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